![molecular formula C9H8ClFOS B14262197 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride CAS No. 138398-34-2](/img/structure/B14262197.png)
2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride is an organic compound characterized by the presence of a fluorinated phenyl group attached to a sulfanyl group, which is further connected to a propanoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride typically involves the reaction of 2-fluorothiophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
2-Fluorothiophenol+Propanoyl chloride→2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and controlling the temperature and pressure to optimize the yield.
Types of Reactions:
Substitution Reactions: The acyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the acyl chloride to the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Material Science: Can be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, which is a key step in many organic synthesis reactions. The sulfanyl group can also participate in redox reactions, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-Chlorophenyl)sulfanyl]propanoyl chloride
- 2-[(2-Bromophenyl)sulfanyl]propanoyl chloride
- 2-[(2-Methylphenyl)sulfanyl]propanoyl chloride
Comparison: 2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and stability. Fluorine atoms are known to affect the electronic properties of aromatic rings, making this compound potentially more reactive in certain conditions compared to its chloro, bromo, or methyl analogs.
Eigenschaften
CAS-Nummer |
138398-34-2 |
|---|---|
Molekularformel |
C9H8ClFOS |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)sulfanylpropanoyl chloride |
InChI |
InChI=1S/C9H8ClFOS/c1-6(9(10)12)13-8-5-3-2-4-7(8)11/h2-6H,1H3 |
InChI-Schlüssel |
DUNPVPUBNHACNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)Cl)SC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


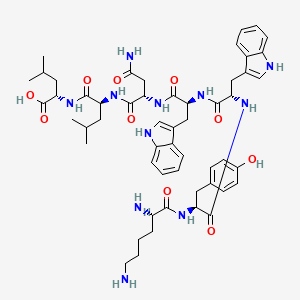
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
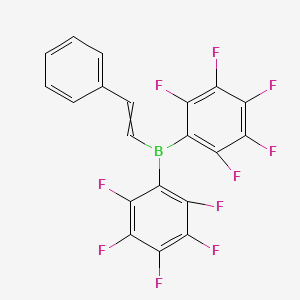
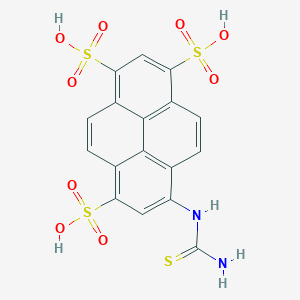
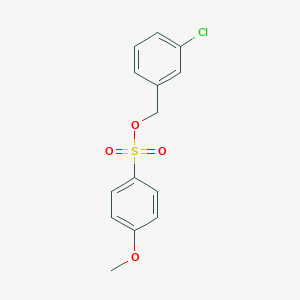
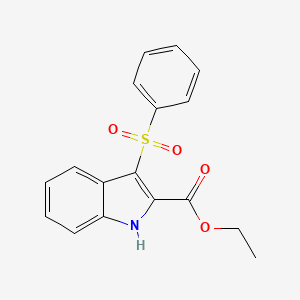
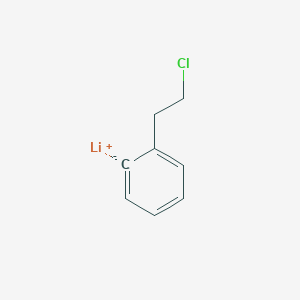
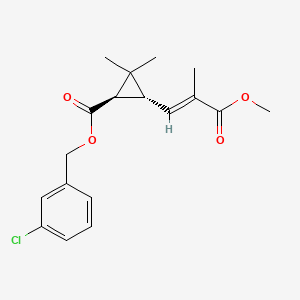
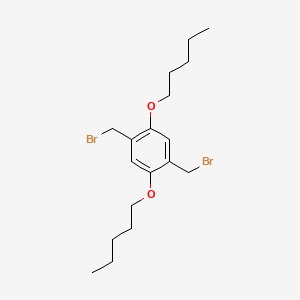
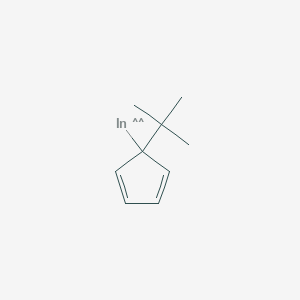
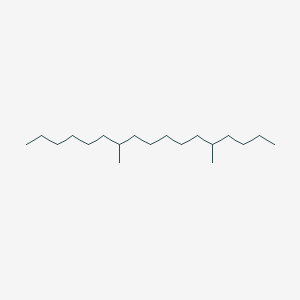
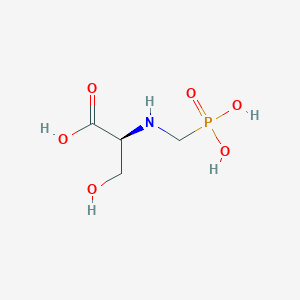
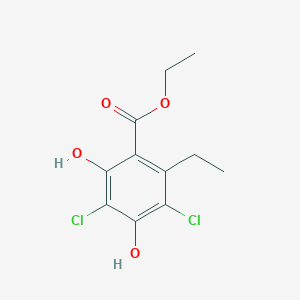
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
